molecular formula C18H9BrN2 B1633674 3-bromoacenaphtho[1,2-b]quinoxaline

3-bromoacenaphtho[1,2-b]quinoxaline

Cat. No.: B1633674
M. Wt: 333.2 g/mol
InChI Key: HWGCZFYFWKIEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromoacenaphtho[1,2-b]quinoxaline typically involves the bromination of acenaphthoquinoxaline. One common method includes the reaction of acenaphthoquinoxaline with bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-bromoacenaphtho[1,2-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acenaphthoquinoxalines, while oxidation and reduction can lead to different quinoxaline derivatives .

Mechanism of Action

The mechanism of action of 3-bromoacenaphtho[1,2-b]quinoxaline involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies . Additionally, the compound can bind to specific proteins, affecting their activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromoacenaphtho[1,2-b]quinoxaline is unique due to its bromine substitution, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its non-brominated counterparts.

Properties

Molecular Formula

C18H9BrN2

Molecular Weight

333.2 g/mol

IUPAC Name

3-bromoacenaphthyleno[1,2-b]quinoxaline

InChI

InChI=1S/C18H9BrN2/c19-13-9-8-12-16-10(13)4-3-5-11(16)17-18(12)21-15-7-2-1-6-14(15)20-17/h1-9H

InChI Key

HWGCZFYFWKIEAK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=N2

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=N2

Pictograms

Corrosive; Acute Toxic; Irritant

Origin of Product

United States

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